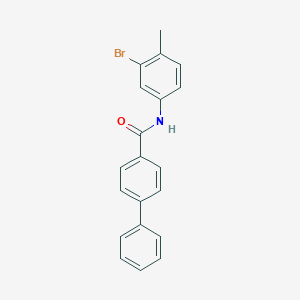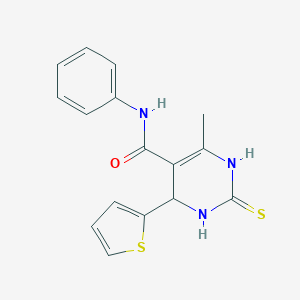![molecular formula C14H16N4 B400859 5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane) CAS No. 296244-11-6](/img/structure/B400859.png)
5,6-dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1'-cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is a complex heterocyclic compound that features a spiro linkage between a tetrazole ring and an isoquinoline ring fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] typically involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. This one-pot tandem reaction uses potassium carbonate (K₂CO₃) as the base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. The process encompasses a tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization, resulting in functionalized spiro compounds with good yields .
Industrial Production Methods
While specific industrial production methods for spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like DDQ.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane (DCM).
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.
Scientific Research Applications
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,5’-tetrazolo[5,1-a]isoquinoline]
- 5,6-Dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1’-cyclohexane)
Uniqueness
Spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1’-cyclohexane] is unique due to its spiro linkage and the combination of tetrazole and isoquinoline rings. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
296244-11-6 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3g/mol |
IUPAC Name |
spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C14H16N4/c1-4-8-14(9-5-1)10-11-6-2-3-7-12(11)13-15-16-17-18(13)14/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
FDGWLIPQHYNIJS-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=NN24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B400778.png)


![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)

![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)




![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)



